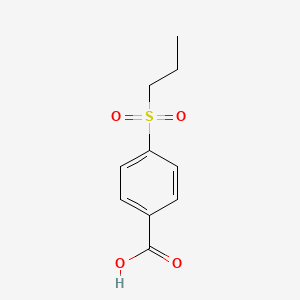

4-(propane-1-sulfonyl)benzoic acid

Descripción general

Descripción

4-(propane-1-sulfonyl)benzoic acid is an organic compound with the molecular formula C10H12O4S It is a derivative of benzoic acid, where a propylsulfonyl group is attached to the para position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(propylsulfonyl)- typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of benzoic acid, 4-(propylsulfonyl)- can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions

4-(propane-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry

4-(Propane-1-sulfonyl)benzoic acid serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic compounds through various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Reduction reactions can yield sulfide derivatives.

- Substitution : The sulfonyl group allows for substitution reactions with other functional groups.

Biology

The compound has been investigated for its potential as an antimicrobial agent. Its mechanism involves disrupting microbial cell membranes, making it effective against various bacterial strains.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

| Klebsiella pneumoniae | 50 µg/mL |

This table indicates the compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, suggesting its potential therapeutic applications in treating infections.

Anti-inflammatory Properties

In vitro assays have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential role in managing inflammatory diseases.

Medicine

The compound is being explored for various therapeutic properties:

- Anti-inflammatory Effects : Studies indicate a dose-dependent reduction in inflammatory markers, supporting its application in treating inflammatory conditions.

- Analgesic Properties : Its mechanism of action may also involve pain relief, making it a candidate for further research in pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated a significant inhibitory effect on biofilm formation by Staphylococcus aureus, with a Minimum Biofilm Eradication Concentration (MBEC) value of 125 µg/mL. This finding highlights its potential application in preventing biofilm-related infections.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, researchers treated macrophage cell lines with this compound. The results indicated a dose-dependent reduction in inflammatory markers, supporting its role as a potential therapeutic agent for inflammatory conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in:

- Polymers : As an additive or modifier to enhance material properties.

- Dyes : In the synthesis of colorants due to its reactive sulfonyl group.

Mecanismo De Acción

The mechanism of action of benzoic acid, 4-(propylsulfonyl)- involves its interaction with cellular components. The sulfonyl group can form strong hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid: The parent compound, widely used as a food preservative and in the manufacture of various products.

4-Nitrobenzoic acid: Similar structure but with a nitro group instead of a sulfonyl group, used in the synthesis of dyes and pharmaceuticals.

4-Chlorobenzoic acid: Contains a chlorine atom at the para position, used in the production of herbicides and other chemicals

Uniqueness

4-(propane-1-sulfonyl)benzoic acid is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other benzoic acid derivatives may not be suitable .

Actividad Biológica

4-(Propane-1-sulfonyl)benzoic acid, a sulfonic acid derivative, has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzoic acid backbone with a propane sulfonyl group attached. The molecular formula is , and it has a molecular weight of 240.26 g/mol. The sulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Pharmacological Applications

The potential applications of this compound in pharmacology include:

- Treatment of Neurodegenerative Disorders : Similar compounds have been explored for their efficacy in treating conditions such as Alzheimer's disease and multiple sclerosis by modulating glutamate receptors .

- Anxiolytic Effects : Given its structural characteristics, there is potential for this compound to exhibit anxiolytic properties through modulation of GABAergic and glutamatergic systems .

Study 1: Neuropharmacological Assessment

A study investigating the effects of related sulfonic acids on neurotransmitter systems demonstrated significant alterations in synaptic transmission in rodent models. The findings suggested that these compounds could serve as potential therapeutic agents for anxiety and depression-related disorders.

| Compound | Effect on NMDA Receptor | Anxiolytic Activity |

|---|---|---|

| Acamprosate | Inhibition | Yes |

| This compound | Unknown | Potential |

Study 2: Protein Trafficking

In cell-based assays, this compound was shown to influence the localization and stability of key proteins involved in cell signaling pathways. This suggests a role in modulating cellular responses to external stimuli.

Propiedades

IUPAC Name |

4-propylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQVAQOZIVPLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243980 | |

| Record name | Benzoic acid, 4-(propylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99186-88-6 | |

| Record name | Benzoic acid, 4-(propylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099186886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(propylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.